molecular formula C14H13N5OS2 B4525783 N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B4525783
M. Wt: 331.4 g/mol
InChI Key: QUVYNHUUYYPPNQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazolopyridazine derivatives, which are characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core. The structure includes a methylsulfanyl group (-SMe) at the 3-position of the phenyl ring and a sulfanyl (-S-) linkage connecting the acetamide moiety to the triazolopyridazine system. Such modifications are critical for modulating pharmacological properties, including solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-21-11-4-2-3-10(7-11)16-13(20)8-22-14-6-5-12-17-15-9-19(12)18-14/h2-7,9H,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVYNHUUYYPPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-(methylsulfanyl)aniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 1,2,4-triazolo[4,3-b]pyridazine-6-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Source/Activity Notes
Target Compound : N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide Likely C15H14N6OS2 - 3-(methylsulfanyl)phenyl group
- Sulfanyl-acetamide linker
Structural analog CM645540 ()
C1632 : N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C16H16N6O - N-methylation on acetamide
- 3-methyltriazolo core
Pharmacological inhibitor (Maybridge)
894067-38-0 : N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C14H13N5O - 4-phenyl substitution
- 3-methyltriazolo core
Commercial catalog ()
C4019 : N-(4-(N-(3-(4-benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide C23H31ClN5O3S - Benzylpiperazine side chain
- Chlorophenyl and sulfamoyl groups
Synthesized for kinase inhibition ()
CM645540 : N-[3-(methylsulfanyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide C22H19N5O2S - 3-oxo and 6-phenyl modifications on triazolo core Enamine catalog ()

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s methylsulfanyl group (-SMe) may enhance lipophilicity compared to analogs with methyl (-Me) or chloro (-Cl) substituents (e.g., C1632, 894067-38-0). The sulfanyl-acetamide linker in the target compound contrasts with C4019’s sulfamoyl group, which is associated with kinase inhibition. This suggests divergent target profiles .

Heterocyclic Core Modifications :

  • CM645540 () introduces a 3-oxo and 6-phenyl group to the triazolopyridazine core, which likely alters hydrogen-bonding interactions and steric effects compared to the target compound .
  • Compounds like C4019 and C1632 retain the triazolopyridazine core but differ in side chains, emphasizing the scaffold’s versatility in drug design .

Toxicity Considerations: While heterocyclic amines (e.g., IQ in ) are mutagenic, synthetic triazolopyridazines like the target compound are engineered for reduced genotoxicity through selective substitution .

Research Findings and Trends

  • Pharmacological Potential: Analogs such as C1632 and C4019 demonstrate activity as kinase or Lin28 inhibitors, suggesting the target compound may share similar mechanisms if optimized .
  • Synthetic Accessibility : and highlight commercial availability of triazolopyridazine building blocks, enabling rapid derivatization for structure-activity relationship (SAR) studies .
  • Patent Landscape : underscores the therapeutic interest in triazolopyridazine derivatives, particularly for oncology and metabolic diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

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